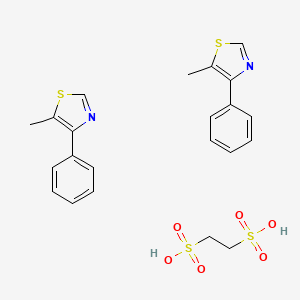
ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole is a useful research compound. Its molecular formula is C22H24N2O6S4 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethane-1,2-disulfonic acid; 5-methyl-4-phenyl-1,3-thiazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and relevant data.
The compound has the following chemical characteristics:
- Molecular Formula : C12H15NO6S3
- Molecular Weight : 360.451 g/mol
- CAS Number : 31892-68-9
Anticancer Properties
Research indicates that thiazole derivatives, including those related to ethane-1,2-disulfonic acid; 5-methyl-4-phenyl-1,3-thiazole, exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated the activity of thiazole analogues against breast cancer cell lines MCF-7 and MDA-MB-231. The synthesized compounds showed considerable antiproliferative activity compared to staurosporine, with minimal cytotoxicity towards normal epithelial cells .
Table 1: Antiproliferative Activity of Thiazole Derivatives Against Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Notes |
|---|---|---|---|---|
| 1d | MCF-7 | 0.5 | Staurosporine | High potency |
| 3b | MDA-MB-231 | 0.8 | Staurosporine | Moderate potency |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through inhibition of specific kinases involved in cellular proliferation .
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. A review highlighted that various thiazole derivatives possess significant antibacterial and antifungal activities. Specifically, compounds containing the thiazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative | Staphylococcus aureus | 25 µg/mL |
| Thiazole Derivative | Escherichia coli | 31.25 µg/mL |
These findings suggest that ethane-1,2-disulfonic acid; 5-methyl-4-phenyl-1,3-thiazole could be a candidate for further development into antimicrobial agents .
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Breast Cancer Study : A recent study synthesized a series of thiazole derivatives and evaluated their antiproliferative effects on breast cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth while sparing normal cells .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives against various pathogens. The results demonstrated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
Properties
CAS No. |
31892-68-9 |
|---|---|
Molecular Formula |
C22H24N2O6S4 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/2C10H9NS.C2H6O6S2/c2*1-8-10(11-7-12-8)9-5-3-2-4-6-9;3-9(4,5)1-2-10(6,7)8/h2*2-7H,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
PPKISWROWJRDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)C2=CC=CC=C2.CC1=C(N=CS1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















